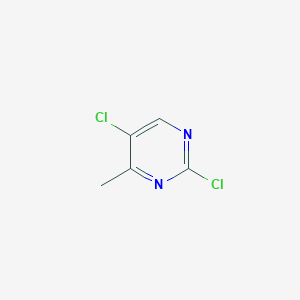
2,5-Dichloro-4-methylpyrimidine
概要
説明
2,5-Dichloro-4-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 5, and a methyl group at position 4. Pyrimidines, including this compound, are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylpyrimidine typically involves the chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 2,5-Dichloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While less common, the methyl group at position 4 can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-5-chloro-4-methylpyrimidine, 2,5-dimethoxy-4-methylpyrimidine, etc.
Coupling Products: Biaryl derivatives with various functional groups.
科学的研究の応用
2,5-Dichloro-4-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Agricultural Chemistry: Utilized in the development of agrochemicals such as herbicides and fungicides.
作用機序
The mechanism of action of 2,5-Dichloro-4-methylpyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The chlorine atoms enhance its binding affinity to the target enzyme or receptor, leading to increased potency .
類似化合物との比較
- 2,4-Dichloro-5-methylpyrimidine
- 2,5-Dichloro-4-ethylpyrimidine
- 2,5-Dichloro-4-phenylpyrimidine
Comparison: 2,5-Dichloro-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-5-methylpyrimidine, it has different regioselectivity in nucleophilic substitution reactions. The presence of the methyl group at position 4, as opposed to other substituents like ethyl or phenyl, affects its lipophilicity and, consequently, its pharmacokinetic properties .
特性
IUPAC Name |
2,5-dichloro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBBTQLATUFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611914 | |
| Record name | 2,5-Dichloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-63-3 | |
| Record name | 2,5-Dichloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)
![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)


